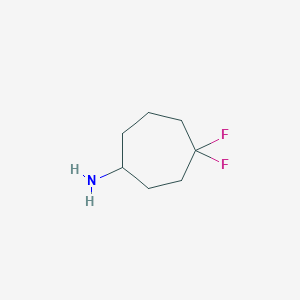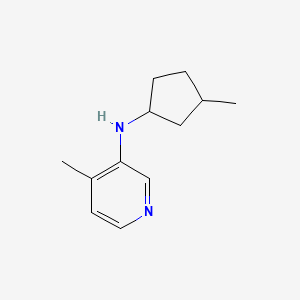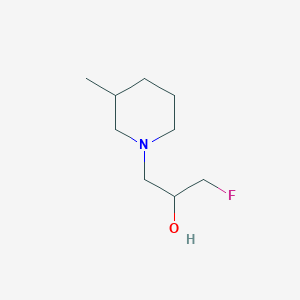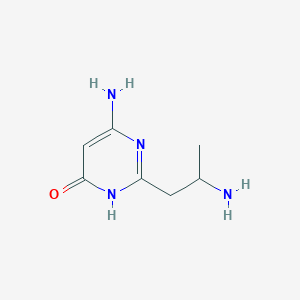![molecular formula C10H14O2 B13268130 3-{Bicyclo[2.2.1]heptan-2-yl}-3-oxopropanal](/img/structure/B13268130.png)
3-{Bicyclo[2.2.1]heptan-2-yl}-3-oxopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{Bicyclo[221]heptan-2-yl}-3-oxopropanal is a chemical compound characterized by a bicyclic structure with a ketone and an aldehyde functional group The bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[2.2.1]heptan-2-yl}-3-oxopropanal can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a cyclopentadiene reacts with an appropriate dienophile to form the bicyclo[2.2.1]heptane structure. Subsequent functionalization steps introduce the ketone and aldehyde groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by selective oxidation and reduction steps to introduce the desired functional groups. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-{Bicyclo[2.2.1]heptan-2-yl}-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products
Oxidation: 3-{Bicyclo[2.2.1]heptan-2-yl}-3-oxopropanoic acid
Reduction: 3-{Bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanal
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-{Bicyclo[2.2.1]heptan-2-yl}-3-oxopropanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-{Bicyclo[2.2.1]heptan-2-yl}-3-oxopropanal involves its interaction with various molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{Bicyclo[2.2.1]heptan-2-yl}propanoic acid
- Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-
- Bicyclo[2.2.1]heptan-2-ol
Uniqueness
3-{Bicyclo[2.2.1]heptan-2-yl}-3-oxopropanal is unique due to the presence of both a ketone and an aldehyde group on the bicyclo[2.2.1]heptane scaffold. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)-3-oxopropanal |
InChI |
InChI=1S/C10H14O2/c11-4-3-10(12)9-6-7-1-2-8(9)5-7/h4,7-9H,1-3,5-6H2 |
InChI Key |
DMVXEIXVLMXLKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl[(4-fluoro-3-methylphenyl)methyl]amine](/img/structure/B13268057.png)

![2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole](/img/structure/B13268062.png)

![1-[4-(1H-Pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13268091.png)
![2-Bromo-6-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13268098.png)
![(1-Cyclopropylethyl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13268108.png)
amine](/img/structure/B13268113.png)

![2-[2-(Cyclohexylamino)ethoxy]ethan-1-ol](/img/structure/B13268131.png)

![2-{[1-(4-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol](/img/structure/B13268141.png)

